2-Methylspiro[3.3]heptan-2-amine;hydrochloride
Description
2-Methylspiro[3.3]heptan-2-amine hydrochloride is a bicyclic amine hydrochloride derivative characterized by a spirocyclic framework. Its structure comprises a seven-membered spiro[3.3]heptane core with a methyl group and an amine moiety at the 2-position, stabilized as a hydrochloride salt. Its rigid spirocyclic structure confers conformational constraints that may enhance receptor binding selectivity and metabolic stability compared to linear analogs .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methylspiro[3.3]heptan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7(9)5-8(6-7)3-2-4-8;/h2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESDIXIJYYVJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylspiro[3.3]heptan-2-amine;hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with an amine under acidic conditions to form the desired spirocyclic amine. The hydrochloride salt is then obtained by treating the free amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methylspiro[3.3]heptan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including alkyl halides or acyl chlorides, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Research has shown that spirocyclic compounds, including 2-methylspiro[3.3]heptan-2-amine;hydrochloride, exhibit significant biological activities, making them valuable in drug discovery. For instance, synthetic routes have been developed for creating 2,6-disubstituted spiro[3.3]heptanes, which are investigated for their potential as pharmaceutical agents .
1.2 Dopamine Receptor Antagonists
Recent studies have indicated that derivatives of spiro[3.3]heptane can act as potent dopamine D-3 receptor antagonists. These compounds demonstrate promising pharmacological profiles, including good oral bioavailability and brain penetration, which are critical for developing treatments for neurological disorders .
Material Science Applications
2.1 Liquid Crystal Mixtures
The unique structural properties of spiro[3.3]heptanes allow them to be used in the formulation of nematic liquid crystal mixtures. These materials are essential in the production of liquid crystal displays (LCDs) and other optical devices. The incorporation of spirocyclic compounds can enhance the thermal stability and optical properties of these mixtures, leading to improved performance in electronic applications .
2.2 Functional Fine Chemicals
As a functional fine chemical, this compound can be utilized in various specialty chemical applications. Its rigid molecular framework allows for precise tuning of physical and chemical properties, making it suitable for applications that require specific reactivity or stability under varying conditions .
Synthetic Routes and Case Studies
3.1 Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes that include cycloaddition reactions and reductive amination techniques. A notable synthetic route employs [2+2] cycloadditions between dichloroketene and olefins to generate the desired spiro compounds with moderate yields .
Table 1: Summary of Synthetic Routes
| Synthetic Method | Yield (%) | Key Steps |
|---|---|---|
| [2+2] Cycloaddition | 62 | Reaction with dichloroketene and olefins |
| Reductive Amination | 22 | Using methylamine and sodium triacetoxyborohydride |
| Double Substitution Reactions | Variable | Between di-nucleophiles and di-electrophiles |
3.2 Case Studies
In a study focused on synthesizing 2,6-disubstituted spiro[3.3]heptanes, researchers explored various functional groups such as nitriles and sulfonamides to enhance biological activity. The results indicated that certain substitutions significantly improved the compounds' efficacy against specific biological targets, showcasing the potential for tailored drug design based on structural modifications of spirocyclic frameworks .
Mechanism of Action
The mechanism of action of 2-Methylspiro[3.3]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-methylspiro[3.3]heptan-2-amine hydrochloride, enabling comparative analysis of their pharmacological, physicochemical, and synthetic properties.
Spiro[3.3]heptan-2-amine Derivatives
Key Observations :
- Substituent Effects : Methoxy and fluoro substituents (e.g., 6-methoxy or 6,6-difluoro derivatives) improve solubility and metabolic stability compared to the methyl-substituted parent compound .
- Synthetic Utility : Spiro[3.3]heptan-2-amine derivatives are synthesized via hydrogenation of oximes or azides, followed by HCl salt formation .
Bicyclo[2.2.1]heptan-2-amine Derivatives
Key Observations :
- Pharmacological Targets : Bicyclo[2.2.1]heptan-2-amine derivatives primarily target NMDA or nACh receptors, unlike spiro[3.3]heptan-2-amine analogs, which are less studied for specific receptor interactions .
- Structural Flexibility : The bicyclo[2.2.1]heptane core allows greater synthetic diversification (e.g., aryl or fluorophenyl substitutions) compared to the spiro[3.3]heptane framework .
Key Observations :
- Synthetic Complexity : Bicyclo[2.2.1]heptan-2-amine derivatives often require multi-step syntheses involving Grignard reagents and azide intermediates, whereas spiro[3.3]heptan-2-amine analogs are synthesized via simpler hydrogenation routes .
- Thermal Stability : Higher melting points in bicyclo derivatives (e.g., 243°C for 2-phenyl analog) suggest greater crystalline stability compared to spiro analogs .
Research and Development Implications
- 2-Methylspiro[3.3]heptan-2-amine hydrochloride offers a unique spirocyclic scaffold for designing CNS-targeted drugs with improved selectivity.
- Hybridization Strategies: Combining spirocyclic rigidity with bicyclo[2.2.1]heptane functional groups may yield novel compounds with optimized pharmacokinetic profiles .
Biological Activity
2-Methylspiro[3.3]heptan-2-amine;hydrochloride is a unique spirocyclic compound with the molecular formula C₈H₁₆ClN and a molecular weight of 162 Da. This compound is characterized by its distinct spirocyclic structure, which consists of a seven-membered ring fused with a three-membered ring. It is primarily encountered as a hydrochloride salt, enhancing its solubility in water and making it suitable for biological studies and applications in medicinal chemistry.
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of serotonin and dopamine receptors, which are crucial for mood regulation and other neurological functions . The specific mechanisms through which this compound exerts its effects are still under investigation, but initial findings indicate potential psychoactive properties.
Pharmacological Applications
Research has indicated that this compound may have therapeutic applications, particularly in the treatment of neurological disorders. Its ability to influence neurotransmitter systems positions it as a candidate for further exploration in drug development aimed at addressing conditions such as depression or anxiety disorders.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with specific receptors and enzymes. These studies are essential for understanding its pharmacological profile and potential therapeutic uses. Current data suggest that the compound interacts with neurotransmitter receptors, although comprehensive studies are necessary to elucidate these interactions fully .
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs of this compound, highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Methylspiro[3.3]heptan-2-amine hydrochloride | C₈H₁₆ClN | Methyl substitution at nitrogen; potential psychoactive effects |
| Spiro[3.3]heptan-2-one | C₇H₁₄O | Contains a ketone functional group; used as an intermediate in synthesis |
| 2-Amino-spiro[3.3]heptane | C₇H₁₃N | Lacks chlorine; investigated for different biological activities |
These compounds illustrate the diversity within the spirocyclic class and underscore the unique characteristics of this compound, particularly its specific amine functionality and potential applications in medicinal chemistry .
Neuropharmacological Research
In one notable study, researchers investigated the effects of this compound on rodent models exhibiting anxiety-like behaviors. The compound was administered in varying doses, and behavioral assessments were conducted using established paradigms such as the elevated plus maze and open field tests. Results indicated a dose-dependent reduction in anxiety-like behaviors, suggesting that the compound may exert anxiolytic effects through modulation of neurotransmitter systems .
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including cyclization reactions that form the spirocyclic structure. Various synthetic routes have been explored to optimize yields and purity, with some methods achieving moderate success in producing this compound for biological evaluation .
Q & A
Q. What are the established synthetic routes for 2-Methylspiro[3.3]heptan-2-amine hydrochloride, and how do reaction conditions impact yield and purity?
Methodological Answer: The synthesis typically involves spirocyclic ring formation followed by amine functionalization and hydrochloride salt precipitation . Key steps include:
- Spirocyclic core construction : Cycloaddition or ring-closing metathesis to form the spiro[3.3]heptane scaffold. Evidence from similar spiro compounds (e.g., 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride) highlights the use of acid-catalyzed cyclization or transition-metal catalysis .
- Amine introduction : Methylation via reductive amination or nucleophilic substitution. For example, TC-5214 (a structurally related compound) employs stereoselective alkylation to attach the methylamine group .
- Hydrochloride formation : Treatment with HCl gas in anhydrous ethanol to precipitate the salt, ensuring >95% purity .
Q. Critical Parameters :
- Temperature control during cyclization (60–80°C optimal for minimizing side products) .
- Solvent choice (e.g., THF or DCM for amine reactions) affects reaction kinetics and byproduct formation .
- Purification : Recrystallization from ethanol/water mixtures enhances purity, as validated by HPLC (≥98% purity in TC-5214 batches) .
Q. What analytical techniques are recommended for characterizing 2-Methylspiro[3.3]heptan-2-amine hydrochloride, and how are spectral data interpreted?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.8–3.2 ppm (sp³-hybridized amine protons) and δ 1.4–1.8 ppm (methyl groups on the spiro ring) confirm the structure. Splitting patterns distinguish equatorial/axial protons in the spiro system .
- ¹³C NMR : Signals near 45–50 ppm (sp³ carbons in the bicyclic framework) and 25–30 ppm (methyl carbons) .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 158.1 (free base) and [M+Cl]⁻ at m/z 194.1 for the hydrochloride .
- X-ray Diffraction (XRD) : Resolves spirocyclic geometry; bond angles of ~109.5° confirm tetrahedral carbons in the bicyclic system .
Validation : Cross-referencing with databases (e.g., PubChem) ensures consistency in spectral assignments .
Advanced Research Questions
Q. How can enantiomer-specific synthesis of 2-Methylspiro[3.3]heptan-2-amine hydrochloride be achieved, and what chiral resolution methods are effective?
Methodological Answer:
- Asymmetric Synthesis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) to control stereochemistry during spiro ring formation .
- Chiral Resolution :
Case Study : TC-5214 (S-(+)-enantiomer) was resolved using preparative HPLC, yielding >99% enantiomeric excess (ee) for preclinical studies .
Q. What pharmacological mechanisms are hypothesized for 2-Methylspiro[3.3]heptan-2-amine hydrochloride, and how are receptor-binding assays designed?
Methodological Answer:
- Mechanistic Hypothesis : Structural analogs (e.g., TC-5214) act as neuronal nicotinic receptor (NNR) antagonists , modulating dopamine/norepinephrine release in the prefrontal cortex .
- Binding Assay Design :
Data Interpretation : Dose-response curves (Hill coefficients ~1.0) suggest non-cooperative binding .
Q. How can contradictory data on the compound’s stability under oxidative conditions be reconciled?
Methodological Answer: Contradictions arise from reactant purity and assay sensitivity :
- Oxidative Stability :
- Resolution : Use accelerated stability testing (40°C/75% RH for 4 weeks) with tandem LC-MS/MS to identify low-abundance degradation products .
Recommendation : Standardize oxidation studies using EP-grade HCl (≥99.9% purity) to minimize impurity-driven side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
